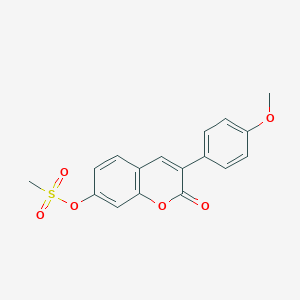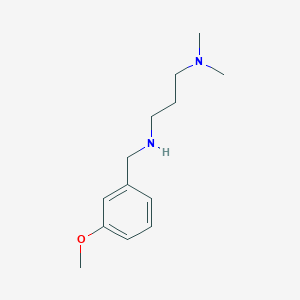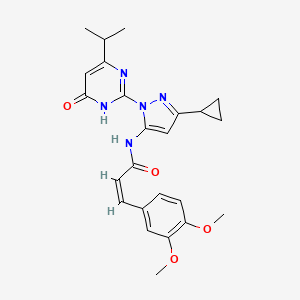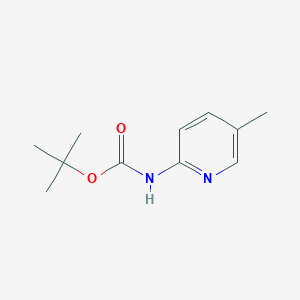![molecular formula C22H26N2O4 B2577336 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide CAS No. 921868-91-9](/img/structure/B2577336.png)
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide is a useful research compound. Its molecular formula is C22H26N2O4 and its molecular weight is 382.46. The purity is usually 95%.
BenchChem offers high-quality N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The compound shares structural similarities with various heterocyclic compounds, which have been synthesized and studied for their diverse applications in medicinal chemistry and material science. For instance, researchers have developed novel synthesis methods for related heterocyclic compounds, demonstrating their potential in creating pharmacologically active molecules and materials with unique properties.
Synthesis Techniques : Novel synthesis techniques have been developed for compounds with similar structures, highlighting the utility of carbodiimide condensation reactions in generating complex heterocycles efficiently. These methods offer a pathway to synthesize derivatives with potential therapeutic applications (Yu et al., 2014).
Chemical Reactivity and Applications : The chemical reactivity of related structures, such as the Claisen-Eschenmoser reaction for hydroxymethylbenzofurans and -indoles, showcases the versatility of these compounds in synthesizing various bioactive molecules. This reactivity is crucial for developing compounds with potential applications in drug discovery and material science (Mukhanova et al., 2007).
Coordination Complexes and Antioxidant Activity : The study of coordination complexes constructed from pyrazole-acetamide derivatives, including compounds with similar structural motifs, has shown significant antioxidant activity. This illustrates the potential of these compounds in developing antioxidant therapies and understanding the role of metal ions in biological systems (Chkirate et al., 2019).
Heterocyclic Compounds as Anti-inflammatory and Analgesic Agents : Research on benzodifuranyl derivatives derived from visnaginone and khellinone, which share structural features with the compound of interest, has highlighted their potential as anti-inflammatory and analgesic agents. This points towards the broad therapeutic applications of such heterocyclic compounds (Abu‐Hashem et al., 2020).
Properties and Applications in Material Science : The synthesis and study of structurally diverse heterocycles, such as arene-fused ten-membered lactams accessed via hydrolytic imidazoline ring expansion, have revealed their potential applications in material science. These studies demonstrate the capacity of these compounds to function as novel materials or in material modification (Sapegin et al., 2017).
properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-5-24-18-10-9-16(12-19(18)28-14-22(3,4)21(24)26)23-20(25)13-27-17-8-6-7-15(2)11-17/h6-12H,5,13-14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDZLHZMOQOPSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC(=C3)C)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2577257.png)
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2577258.png)


![3-Carbamoyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B2577263.png)

![N-(3-acetylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2577267.png)
![2-[(4-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2577268.png)


